An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dithiane-2-carbonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dithiane-2-carbonitrile
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1,4-Dithiane-2-carbonitrile, a sulfur-containing heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,4-dithiane scaffold is a significant motif in various bioactive molecules, and the introduction of a carbonitrile group at the 2-position offers a versatile handle for further synthetic transformations. This document details a robust synthetic methodology, explains the underlying reaction mechanism, and presents a multi-technique approach for rigorous structural characterization and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.
Introduction: The Significance of the 1,4-Dithiane Scaffold
The 1,4-dithiane ring system is a prevalent structural motif in a variety of natural products and synthetic molecules with diverse biological activities. Organosulfur compounds, in general, play a crucial role in biochemistry and pharmacology.[1] The presence of two sulfur atoms in the dithiane ring imparts specific physicochemical properties, including the ability to engage in hydrogen bonding and coordinate with metal ions.[2] These characteristics make dithiane derivatives valuable as intermediates in organic synthesis and as core components of new therapeutic agents.
1,4-Dithiane-2-carbonitrile (CAS No. 175136-94-4, Molecular Formula: C₅H₇NS₂) is a derivative that combines the stable dithiane ring with a reactive nitrile functional group.[3] The nitrile group is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other functional groups, making this molecule a valuable building block for creating libraries of novel compounds for drug discovery.
Synthesis Methodology: A Guided Approach
The synthesis of 1,4-Dithiane-2-carbonitrile is most effectively achieved through a nucleophilic substitution reaction involving the formation of two thioether linkages. This approach is reliable and utilizes readily available starting materials.
Principle of the Synthesis
The core of the synthesis involves the reaction of a dithiol nucleophile, 1,2-ethanedithiol, with a suitable three-carbon electrophile bearing two leaving groups and a nitrile functionality. A logical and commonly employed electrophile for this transformation is 2,3-dibromopropionitrile. The reaction proceeds via a double SN2 mechanism, facilitated by a mild base to deprotonate the thiol groups, leading to the formation of the six-membered dithiane ring.
Mechanistic Insights
The reaction mechanism is a classic example of bimolecular nucleophilic substitution.
-
Deprotonation: A mild base, such as potassium carbonate, deprotonates one of the thiol groups of 1,2-ethanedithiol, generating a highly nucleophilic thiolate anion. Thiols are more acidic than alcohols, allowing for the use of weaker bases.[1]
-
First SN2 Attack: The thiolate anion attacks one of the electrophilic carbons of 2,3-dibromopropionitrile, displacing a bromide ion and forming the first C-S bond.
-
Intramolecular Deprotonation & Cyclization: The second thiol group is then deprotonated by the base. The resulting thiolate undergoes an intramolecular SN2 reaction, attacking the remaining carbon bearing a bromide ion. This cyclization step forms the stable 1,4-dithiane ring.
The choice of a mild base is critical to prevent side reactions such as elimination, which can be promoted by stronger bases. The intramolecular nature of the second substitution is kinetically favored, leading to a high yield of the desired cyclic product.
Detailed Experimental Protocol
Caution: This procedure should be performed in a well-ventilated fume hood. Organosulfur compounds are often associated with strong, unpleasant odors.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Materials:
-
1,2-Ethanedithiol
-
2,3-Dibromopropionitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents) and anhydrous acetonitrile.
-
Add 1,2-ethanedithiol (1.0 equivalent) to the stirring suspension.
-
Slowly add a solution of 2,3-dibromopropionitrile (1.05 equivalents) in anhydrous acetonitrile to the reaction mixture dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1,4-Dithiane-2-carbonitrile as a pure compound.
Structural Characterization and Validation
A combination of spectroscopic techniques is essential to unambiguously confirm the structure and assess the purity of the synthesized 1,4-Dithiane-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
1H NMR Spectroscopy:
-
Predicted Chemical Shifts: The proton spectrum is expected to show complex multiplets in the aliphatic region.
-
The proton at the C2 position (α to the nitrile and a sulfur atom) would be the most downfield, likely appearing as a triplet or doublet of doublets around 3.6-3.8 ppm .
-
The protons on the carbons of the ethanedithiol backbone (C5 and C6) would likely appear as a complex multiplet between 2.8-3.2 ppm .
-
The protons on C3 would also be in the aliphatic sulfide region, likely between 2.9-3.3 ppm .
-
-
Interpretation: The integration of these signals should correspond to the number of protons at each position (1H for C2, 2H for C3, and 4H for C5/C6). The splitting patterns will provide information about the connectivity of the protons. For comparison, the protons in the parent 1,4-dithiane ring appear as a singlet at approximately 2.85 ppm in CDCl₃.[4]
13C NMR Spectroscopy:
-
Predicted Chemical Shifts:
-
The nitrile carbon (C≡N) is expected to appear in the characteristic region for nitriles, around 117-120 ppm .[5]
-
The carbon at C2, attached to both a sulfur atom and the nitrile group, would be around 35-40 ppm .
-
The remaining three aliphatic carbons (C3, C5, C6) within the dithiane ring are expected to resonate in the range of 28-35 ppm . For comparison, the carbons in the parent 1,4-dithiane appear at approximately 29.14 ppm.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Key Absorption Bands:
-
C≡N Stretch: A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹ , which is highly characteristic of a saturated nitrile functional group.[6]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ region.
-
C-S Stretch: C-S stretching vibrations are typically weak and appear in the fingerprint region, which can be difficult to assign definitively.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (145.25 g/mol ).[3]
-
Fragmentation Pattern: The fragmentation of dithianes is often characterized by α-cleavage at the C-S bonds.[7] Key expected fragments for 1,4-Dithiane-2-carbonitrile would include:
-
Loss of the nitrile group (•CN, 26 Da) resulting in a fragment at m/z 119.
-
Cleavage of the ring to produce fragments corresponding to the thioacetal portions.
-
Loss of ethylene (C₂H₄, 28 Da) or thioformaldehyde (CH₂S, 46 Da).
-
Data Summary
The following table summarizes the key analytical data for 1,4-Dithiane-2-carbonitrile.
| Analytical Technique | Feature | Expected Value/Observation |
| 1H NMR | Chemical Shift (δ) | ~3.6-3.8 ppm (1H, m, CH-CN), ~2.8-3.3 ppm (6H, m, ring CH₂) |
| 13C NMR | Chemical Shift (δ) | ~117-120 ppm (C≡N), ~35-40 ppm (CH-CN), ~28-35 ppm (ring CH₂) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 2240-2260 cm⁻¹ (sharp, strong, C≡N), 2850-2950 cm⁻¹ (C-H stretch) |
| Mass Spectrometry | m/z | 145 (M⁺), and other characteristic fragments |
| Molecular Formula | - | C₅H₇NS₂ |
| Molecular Weight | - | 145.25 g/mol |
Workflow Visualization
The overall process from synthesis to final characterization can be visualized as a streamlined workflow.
Caption: Overall workflow from synthesis to characterization.
Safety, Handling, and Storage
-
Handling: All manipulations should be carried out in a chemical fume hood. Wear appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. ChemScene recommends storage at 2-8°C.[3]
Conclusion
This guide outlines a reliable and reproducible methodology for the synthesis of 1,4-Dithiane-2-carbonitrile. The proposed synthetic route is based on well-established principles of organic chemistry. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust framework for verifying the structure and purity of the target compound. This molecule represents a valuable platform for further chemical exploration, and the detailed procedures and data presented herein should empower researchers to confidently synthesize and utilize this versatile building block in their drug discovery and development programs.
References
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
PubChem. (n.d.). 1,4-Dithiane. Retrieved from [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Complexes with ligands containing nitrile groups. Part III. Infrared spectra of coordinated methyl cyanide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Characterization Studies of 1-(4-Cyano-2-oxo-1,2-dihydro-1-pyridyl)-.... Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dithiane-2,5-diol. Retrieved from [Link]
-
ResearchGate. (2019, July 24). (PDF) The Fundamental Vibrational Frequencies and Spectroscopic Constants of the Dicyanoamine Anion, NCNCN− (C2N3−): Quantum Chemical Analysis for Astrophysical and Planetary Environments. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 3. chemscene.com [chemscene.com]
- 4. 1,4-Dithiane | C4H8S2 | CID 10452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
